3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
A series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester to provide the (S) absolute configuration for the major product . The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 .Molecular Structure Analysis
The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 . The structure of the compound can be further analyzed using these schemes .Chemical Reactions Analysis
The analog (S)-3- (3- (3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4- (®-3- (2- (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt was found to have very high affinity for αvβ6 integrin in a radioligand binding assay (pKi = 11), a long dissociation half-life (7 h), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to the one mentioned have been synthesized and evaluated for their potential in cancer treatment and enzyme inhibition. For instance, novel pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, showing promise as therapeutic agents (Rahmouni et al., 2016). These compounds' structure-activity relationships were discussed, providing insights into their potential efficacy and mechanism of action.
Antimicrobial and Antiproliferative Activities
Further research into pyrimidine and pyrazole derivatives has revealed their potential in combating microbial infections and cancer. Some studies have focused on synthesizing these compounds and testing their insecticidal, antimicrobial, and antiproliferative activities. For example, microwave irradiative cyclocondensation has been used to synthesize pyrimidine-linked pyrazole heterocyclics, which were then evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antiviral Activities
Some derivatives have shown significant activity against viral infections, including anti-influenza virus activity. A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity (Hebishy et al., 2020). These findings suggest the potential of such compounds in developing new antiviral drugs.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have been reported to show nanomolar activity against certain targets, suggesting potent biological effects .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-9-15(2)11-16(10-14)20(27)21-5-8-26-19-17(12-24-26)18(22-13-23-19)25-6-3-4-7-25/h9-13H,3-8H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAPUUIJCCRRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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